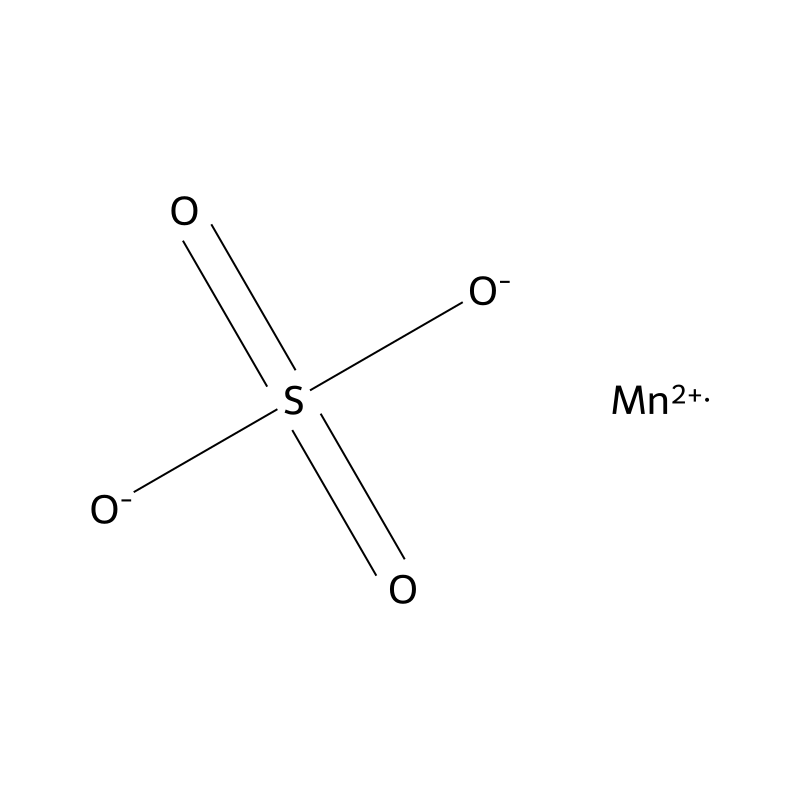

Manganese sulfate

MnO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

MnO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

70 G/100 CC OF WATER @ 70 °C

SOL IN ALCOHOL; INSOL IN ETHER

Slightly soluble in methanol.

Synonyms

Canonical SMILES

Enzyme Activation and Function:

Mn²⁺ acts as a cofactor for several key enzymes involved in various cellular processes, including:

- Carbohydrate metabolism: Enzymes like pyruvate carboxylase and phosphoenolpyruvate carboxykinase require Mn²⁺ for their proper function, which is crucial for energy production and cellular growth .

- Superoxide dismutase (SOD) activity: MnSOD, a specific type of SOD, utilizes Mn²⁺ to scavenge free radicals and protect cells from oxidative stress .

- Glycosylation: Mn²⁺ plays a role in the enzyme-dependent glycosylation of proteins, which affects protein folding, stability, and function https://www.mpbiochina.com/media/document/file/datasheet/dest/m/p//d/s//0/2/1/6/0/MP_DS_02160041.pdf.

Inducing Chromosomal Abnormalities:

MnSO₄ can be used to induce chromosomal abnormalities in plant cells for research purposes. By altering the mitotic spindle's structure and function, Mn²⁺ disrupts cell division, leading to chromosome breaks, missegregation, and polyploidy (abnormal chromosome number) . This application is valuable in studying the mechanisms of chromosome segregation and the consequences of chromosomal abnormalities in plant development.

Other Applications:

Beyond cell culture, MnSO₄ finds use in various research fields, including:

- Fertility research: As a micronutrient, Mn²⁺ is essential for plant growth and development. MnSO₄ can be used to study its role in plant nutrition and address deficiencies .

- Environmental remediation: Research explores the potential of MnSO₄ to reduce the bioavailability of harmful heavy metals like cadmium in contaminated soils, thereby minimizing their uptake by plants .

Manganese sulfate, known chemically as manganese(II) sulfate, is an inorganic compound with the formula MnSO₄. It commonly occurs as a pale pink deliquescent solid and is often found in its hydrated forms, such as the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), and heptahydrate (MnSO₄·7H₂O) . Manganese sulfate is notable for its role in various biological and industrial processes, particularly as a source of manganese ions which are essential for many enzymatic reactions.

Safety Precautions:

- Wear gloves, eye protection, and a respirator when handling manganese sulfate powder.

- Ensure proper ventilation in the workplace.

- Wash hands thoroughly after handling the compound.

Manganese sulfate plays a crucial role in biological systems, particularly in plants where it acts as a micronutrient essential for enzyme activation. It is involved in the functioning of approximately 30-35 enzymes, including those responsible for photosynthesis and nitrogen metabolism . Deficiency in manganese can lead to various physiological disorders in plants, such as reduced growth and chlorosis.

Several methods can be employed to synthesize manganese sulfate:

- Direct Reaction: Directly reacting manganese metal with dilute or concentrated sulfuric acid.

- Reduction of Manganese Dioxide: Using sulfur dioxide or oxalic acid to reduce manganese dioxide in acidic conditions.

- Chemical Oxidation: Oxidizing manganese compounds with potassium permanganate or other oxidizing agents .

Manganese sulfate shares similarities with several other metal sulfates but has unique properties due to its specific oxidation state and hydration forms. Below is a comparison with related compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Chromium(III) sulfate | Cr₂(SO₄)₃ | Used in dyeing and tanning; has chromium in +3 state. |

| Iron(II) sulfate | FeSO₄ | Commonly used as a fertilizer; iron in +2 state. |

| Copper(II) sulfate | CuSO₄ | Known for its blue color; used as a fungicide and algaecide. |

| Zinc sulfate | ZnSO₄ | Used for agricultural applications; zinc plays vital roles in enzyme function. |

Manganese sulfate's distinct pink color, solubility properties, and role as an essential nutrient set it apart from these similar compounds . Its unique involvement in biological processes further emphasizes its importance compared to other metal sulfates.

The discovery of manganese sulfate is intertwined with the broader history of manganese chemistry. In 1774, Swedish chemist Carl Wilhelm Scheele identified manganese dioxide (MnO₂) as a distinct compound while investigating pyrolusite minerals. His contemporary, Johan Gottlieb Gahn, first isolated elemental manganese by reducing MnO₂ with carbon, laying the groundwork for manganese salt synthesis. By the early 19th century, manganese sulfate emerged as a byproduct of industrial oxidations involving MnO₂, such as the Weldon process for chlorine production.

The compound gained prominence in 1856 when Robert Forester Mushet incorporated manganese into steelmaking to enhance durability and workability. This innovation catalyzed demand for manganese sulfate as a raw material for alloy production. By 1912, electrochemical applications emerged, with manganese sulfate serving as the cathode depolarizer in Leclanché cells, precursors to modern alkaline batteries.

Manganese sulfate represents a significant class of inorganic compounds characterized by the basic molecular formula manganese sulfate [1] [2]. The anhydrous form exhibits the fundamental chemical formula MnSO₄, with a molecular weight of 151.001 grams per mole [1] [3]. However, manganese sulfate demonstrates remarkable versatility in its hydration states, forming multiple stoichiometric variations that significantly influence its physical and chemical properties [1] [11].

The compound exists in several distinct hydrate forms, each representing a specific stoichiometric ratio of water molecules to the manganese sulfate unit [1] [6] [11]. These hydrated forms include the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), pentahydrate (MnSO₄·5H₂O), hexahydrate (MnSO₄·6H₂O), and heptahydrate (MnSO₄·7H₂O) [6] [15] [40]. Each hydration state corresponds to a unique molecular weight and distinct crystallographic properties [6] [15].

| Hydrate Form | Chemical Formula | Molecular Weight (g/mol) | Mineral Name |

|---|---|---|---|

| Anhydrous | MnSO₄ | 151.001 | Not found in nature |

| Monohydrate | MnSO₄·H₂O | 169.020 | Szmikite |

| Tetrahydrate | MnSO₄·4H₂O | 223.070 | Ilesite |

| Pentahydrate | MnSO₄·5H₂O | 241.073 | Jokokuite |

| Hexahydrate | MnSO₄·6H₂O | 259.088 | Chvaleticeite |

| Heptahydrate | MnSO₄·7H₂O | 277.110 | Mallardite |

The manganese ion exists in the +2 oxidation state throughout all these variations, maintaining its divalent character as Mn²⁺ [2] [3] [6]. The sulfate anion (SO₄²⁻) provides the anionic component, creating an overall neutral compound through the 1:1 stoichiometric ratio of manganese to sulfate [1] [2] [3].

Hydrate Forms and Phase Transitions

Manganese sulfate hydrates exhibit complex phase transition behavior that is fundamentally influenced by temperature and atmospheric conditions [5] [33]. The thermal stability of these hydrated forms follows a systematic pattern of dehydration that occurs in distinct temperature ranges [5] [17] [33].

The dehydration process initiates at approximately 200°C for the monohydrate form, where crystalline water molecules begin to dissociate from the manganese sulfate structure [5] [17]. This initial phase transition results in a mass loss of approximately 9.0% as one mole of water is eliminated, leading to the formation of anhydrous manganese sulfate [5]. The temperature range of 200-300°C represents the primary dehydration zone where most crystal water is removed from the hydrated forms [5] [17].

Thermal gravimetric analysis reveals that anhydrous manganese sulfate begins thermal decomposition under atmospheric conditions at approximately 625°C, which represents significantly lower temperatures than previously reported in literature [5] [33]. This decomposition process is kinetically controlled and proceeds through multiple stages [5] [33]. The initial decomposition phase occurs between 625-850°C, yielding bixbyite (Mn₂O₃) as the primary product [5] [33]. Further thermal treatment beyond 850°C results in the formation of hausmannite (Mn₃O₄), representing the final stable manganese oxide phase under these conditions [5] [33].

The phase transitions demonstrate non-reversible characteristics, particularly for the higher temperature decomposition reactions [5] [33]. The transformation from manganese sulfate to manganese oxides follows the general reaction pathway: 3MnSO₄(s) ⇌ Mn₃O₄(s) + 2SO₃(g) + SO₂(g) [5]. The mass loss associated with this decomposition ranges from 48.2% to 49.8% relative to the anhydrous manganese sulfate starting material [5].

| Temperature Range (°C) | Process | Mass Loss (%) | Products |

|---|---|---|---|

| 200-300 | Dehydration (loss of crystal water) | 9.0 (monohydrate) | Anhydrous MnSO₄ |

| 625-850 | Initial decomposition (MnSO₄ → Mn₂O₃) | 48.2-49.8 | Bixbyite (Mn₂O₃) |

| 850-1000 | Further decomposition (Mn₂O₃ → Mn₃O₄) | Variable | Hausmannite (Mn₃O₄) |

| >1150 | Complete decomposition | Complete | Manganese oxides |

Crystal Structure Analysis

Monohydrate and Tetrahydrate Configurations

The monohydrate form of manganese sulfate (MnSO₄·H₂O) exhibits a distinctive monoclinic crystal system with specific lattice parameters that have been determined through X-ray crystallographic analysis [1] [41]. The structure of the monohydrate has been characterized using single crystal X-ray diffraction, revealing unit cell dimensions of a = 7.764 Å, b = 7.663 Å, c = 7.124 Å, with a beta angle of 115.85° [41]. The space group is identified as A2/a, and the calculated density is 2.95 g/cm³ [41] [17].

In the monohydrate configuration, the manganese(II) ion occupies an octahedral coordination environment provided by oxygen atoms from both water molecules and sulfate anions [1] [11]. The structure demonstrates that the manganese ion is coordinated by six oxygen atoms in a slightly distorted octahedral geometry [1] [11]. The crystal structure analysis reveals that the single water molecule per manganese sulfate unit participates directly in the coordination sphere of the manganese ion [1] [11].

The tetrahydrate form (MnSO₄·4H₂O) crystallizes in a monoclinic system with distinct lattice parameters compared to the monohydrate [15] [44]. The unit cell dimensions for the tetrahydrate are a = 5.9783 Å, b = 13.809 Å, c = 8.0481 Å, with a beta angle of 90.8° [15]. The density of the tetrahydrate is significantly lower at 2.107 g/cm³, reflecting the increased water content [15] [44].

The tetrahydrate structure features a more complex coordination environment where the manganese(II) ion maintains octahedral coordination through an arrangement involving both bridging sulfate anions and aquo ligands [1] [11]. Specifically, the coordination sphere is provided by two sulfate anions acting as bridging ligands and four water molecules functioning as aquo ligands [1] [11]. This coordination arrangement results in a more extended three-dimensional network structure compared to the monohydrate form [1] [11].

Orthorhombic vs. Monoclinic Systems

The crystal system classification of manganese sulfate hydrates demonstrates a clear correlation between hydration state and crystallographic symmetry [17] [19] [44]. Anhydrous manganese sulfate adopts an orthorhombic crystal system, representing the highest symmetry among the manganese sulfate polymorphs [17] [21]. The orthorhombic form is characterized by three mutually perpendicular axes of unequal length, with unit cell parameters a = 5.267 Å, b = 8.046 Å, and c = 6.848 Å [17] [21].

The orthorhombic structure of anhydrous manganese sulfate belongs to the space group Cmcm, with a calculated density of 3.25 g/cm³ [17] [21]. This high-density, highly symmetric structure reflects the efficient packing arrangement achieved when water molecules are absent from the crystal lattice [17]. The orthorhombic system provides optimal space utilization for the manganese and sulfate ions without the structural accommodations required for incorporated water molecules [17].

In contrast, both the monohydrate and tetrahydrate forms adopt monoclinic crystal systems, representing a reduction in crystallographic symmetry compared to the anhydrous form [17] [41] [44]. The monoclinic system is characterized by three unequal axes, with one axis perpendicular to the other two, and one oblique angle (beta angle) deviating from 90° [41] [44]. This structural modification accommodates the incorporation of water molecules into the crystal lattice while maintaining the fundamental manganese sulfate framework [17] [41].

The transition from orthorhombic to monoclinic symmetry upon hydration reflects the structural adjustments necessary to incorporate water molecules into coordination positions around the manganese centers [17] [41]. The monoclinic distortion allows for optimal hydrogen bonding interactions between water molecules and sulfate anions, contributing to the overall stability of the hydrated forms [17] [41].

| Hydrate Form | Crystal System | Space Group | Unit Cell Parameters (Å) | Density (g/cm³) | Color |

|---|---|---|---|---|---|

| Anhydrous | Orthorhombic | Cmcm | a=5.267, b=8.046, c=6.848 | 3.250 | White crystals |

| Monohydrate | Monoclinic | A2/a | a=7.764, b=7.663, c=7.124, β=115.85° | 2.950 | Light pink |

| Tetrahydrate | Monoclinic | Not specified | a=5.9783, b=13.809, c=8.0481, β=90.8° | 2.107 | Translucent light rose-red |

Coordination Chemistry of Mn(II) in Sulfate Complexes

The coordination chemistry of manganese(II) in sulfate complexes is dominated by octahedral geometry, reflecting the d⁵ electronic configuration and high-spin state characteristic of Mn²⁺ ions [1] [11] [26] [27]. In aqueous solution, manganese sulfate dissociates to form the hexaaquo complex [Mn(H₂O)₆]²⁺, which represents the fundamental coordination environment for manganese(II) in these systems [1] [11] [26].

The coordination number of six is consistently observed across all manganese sulfate hydrate forms, with the manganese ion adopting a slightly distorted octahedral geometry [1] [11] [23] [26]. The distortion from ideal octahedral symmetry arises from the differing bond lengths and angles imposed by the mixed ligand environment of water molecules and sulfate anions [23] [26]. Crystallographic analysis reveals that Mn-O bond distances typically range from 2.05 to 2.13 Å, depending on whether the oxygen atom originates from a water molecule or a sulfate anion [23] [29].

The sulfate anion demonstrates remarkable versatility in its coordination modes within manganese sulfate complexes [24] [46]. The sulfate can function as a monodentate ligand, coordinating through a single oxygen atom, or as a bidentate chelating ligand, coordinating through two oxygen atoms to the same metal center [46]. More complex coordination modes include bridging arrangements where the sulfate anion connects multiple manganese centers through different oxygen atoms [24] [46].

In the crystal structures of manganese sulfate hydrates, the sulfate anions frequently adopt bridging coordination modes, creating extended three-dimensional networks [1] [11] [24]. The tetrahydrate structure specifically demonstrates η³,μ₄ coordination of sulfate anions, where three oxygen atoms participate in coordination and the anion bridges four different metal centers [24]. This complex coordination behavior contributes to the structural stability and unique properties of the manganese sulfate hydrate forms [24].

The coordination environment significantly influences the magnetic properties of manganese(II) sulfate complexes [26] [27]. The high-spin d⁵ configuration results in five unpaired electrons, leading to paramagnetic behavior with magnetic moments typically around 5.56 Bohr magnetons [26]. The octahedral crystal field splitting is relatively small for manganese(II), maintaining the high-spin state under normal conditions [27].

| Parameter | Value/Description |

|---|---|

| Coordination Number (Mn²⁺) | 6 |

| Coordination Geometry | Octahedral (distorted) |

| Mn-O Bond Distance (Å) | 2.05-2.13 |

| First Hydration Shell | 6 water molecules |

| Aquo Complex in Solution | [Mn(H₂O)₆]²⁺ |

| Sulfate Coordination Mode | Bridging bidentate/tridentate |

Traditional laboratory synthesis of manganese sulfate encompasses several well-established methodologies that have been refined over decades of research and development. These methods provide reliable pathways for producing manganese sulfate with varying degrees of purity and efficiency, suitable for research applications and small-scale production requirements.

Reaction of Manganese Dioxide with Sulfur Dioxide

The direct reaction between manganese dioxide and sulfur dioxide represents one of the most fundamental approaches to manganese sulfate synthesis. This method exploits the redox properties of both reactants, where manganese dioxide acts as an oxidizing agent and sulfur dioxide functions as a reducing agent [1] [2].

The primary chemical equation governing this reaction is:

MnO₂ + SO₂ → MnSO₄

This reaction proceeds through a heterogeneous solid-gas mechanism, where sulfur dioxide gas is absorbed onto the surface of manganese dioxide particles [1]. The reaction kinetics follow a two-stage grain model, with an initial chemical reaction control stage followed by a solid diffusion control stage [1].

Research has demonstrated that the reaction rate is significantly influenced by temperature, with activation energies calculated at 18.8 kilojoules per mole [1]. At temperatures ranging from 200 to 400 degrees Celsius, the reaction exhibits first-order kinetics with respect to both reactants. The removal efficiency for sulfur dioxide can reach nearly 100 percent with appropriate gas hourly space velocities [2].

The mechanism involves the formation of surface-bound sulfate through association of sulfur dioxide with terminal hydroxyl groups on the manganese dioxide surface [2]. Both water vapor and oxygen are essential for generating reactive terminal hydroxyl groups, which facilitate the heterogeneous oxidation process [2].

Temperature-dependent studies reveal that higher temperatures substantially increase reaction rates. At 200 degrees Celsius, the observed rate constant is 9.84 × 10⁻³ per minute, increasing to 1.8 × 10⁻² per minute at 400 degrees Celsius [1]. The reaction demonstrates excellent performance under controlled conditions, with manganese dioxide filters showing high activity for sulfur dioxide capture [1].

Oxidation-Reduction Pathways Using Permanganates

Permanganate-based synthesis routes utilize the strong oxidizing properties of permanganate ions to achieve manganese sulfate production through controlled reduction reactions [3] [4]. These methods are particularly valuable for producing high-purity manganese sulfate from various manganese sources.

The most common permanganate synthesis involves the reaction of potassium permanganate with hydrogen peroxide in sulfuric acid medium:

2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 5O₂ + 8H₂O

This reaction demonstrates excellent stoichiometric efficiency and can achieve conversion rates exceeding 90 percent under optimal conditions [5]. The process operates at room temperature, making it energy-efficient compared to high-temperature methods.

Alternative permanganate pathways involve the use of bisulfite as a reducing agent. The permanganate-bisulfite system generates high-valent manganese-oxo species and sulfate radicals, which participate in complex oxidation-reduction cascades [6]. Research has shown that this system can achieve rapid degradation of organic contaminants while simultaneously producing manganese sulfate.

The reaction mechanism involves multiple intermediate species, including soluble manganese(III) complexes and high-valent manganese-oxo species [6]. The formation of these intermediates depends critically on the molar ratio of permanganate to bisulfite and the solution pH. Optimal yields of manganese sulfate are achieved when the permanganate to bisulfite ratio is carefully controlled between 1:1.5 and 1:2 [6].

Kinetic studies reveal that permanganate reduction reactions exhibit first-order behavior with respect to permanganate concentration, with rate constants of approximately 5.1 × 10³ per molar per second in acidic conditions [7]. The reaction proceeds through a diffusion-controlled mechanism, with activation energies in the range of 15-20 kilojoules per mole [7].

Industrial-Scale Production Techniques

Industrial production of manganese sulfate requires sophisticated methodologies capable of handling large volumes of raw materials while maintaining product quality and environmental compliance. Modern industrial processes integrate multiple unit operations to achieve high efficiency and product purity.

Electrolytic Leaching of Manganese Ores

Electrolytic leaching represents the most advanced industrial approach for manganese sulfate production, particularly suited for processing low-grade manganese ores that are unsuitable for conventional pyrometallurgical methods [8] [9]. This technique combines the advantages of electrochemical activation with traditional acid leaching.

The electrolytic leaching process operates in diaphragm-less electrolyzers at temperatures between 20 and 40 degrees Celsius under continuous air purging [8]. The process utilizes stainless steel mesh cathodes to increase turbulence in the near-cathode layer, thereby enhancing the leaching rate [8]. Iron ion concentrations are maintained between 3.5 and 4.5 grams per liter to optimize the electrochemical reactions [8].

The fundamental mechanism involves the electrochemical generation of active species that facilitate manganese dissolution from the ore matrix. The process achieves manganese extraction efficiencies exceeding 98 percent for most ore types [10]. Simultaneously, the electrolytic conditions promote the selective dissolution of manganese while minimizing the leaching of undesirable impurities.

Process parameters are critically controlled to optimize performance. The electrolytic cell operates with current densities ranging from 10 to 60 milliamperes per square centimeter, with optimal performance achieved at 30 milliamperes per square centimeter [11]. The solution pH is maintained between 1.4 and 1.6 through controlled addition of high-purity sulfuric acid [8].

Research has demonstrated that electrolytic leaching can effectively process manganese ores with manganese contents as low as 30 percent, making it economically viable for utilizing low-grade ore deposits [12]. The process generates manganese sulfate solutions with concentrations suitable for direct crystallization, eliminating the need for extensive concentration steps [8].

The electrolytic approach offers several advantages over conventional acid leaching, including reduced acid consumption, lower operating temperatures, and improved selectivity for manganese extraction. The process also generates minimal waste heat and reduces greenhouse gas emissions compared to traditional high-temperature methods [8].

Autoclave Crystallization Processes

Autoclave crystallization represents the state-of-the-art technology for producing high-purity manganese sulfate monohydrate from purified manganese sulfate solutions [8] [13]. This technique operates under controlled temperature and pressure conditions to achieve optimal crystal formation and product quality.

The autoclave crystallization process operates at temperatures between 160 and 165 degrees Celsius under pressures ranging from 0.60 to 0.65 megapascals [8]. The process duration is typically 1.5 hours, during which the solution is maintained under constant stirring to ensure uniform crystal growth [8]. The autoclave is constructed from HASTELLOY steel to withstand the corrosive environment and high-pressure conditions [8].

Prior to crystallization, the manganese sulfate solution is acidified with high-purity sulfuric acid to pH values between 1.4 and 1.6 [8]. This acidification prevents the formation of manganese hydroxides in the final product, ensuring high purity of the crystallized manganese sulfate monohydrate [8]. The working capacity of industrial autoclaves typically ranges from 2 to 10 cubic meters, depending on production requirements [8].

The crystallization mechanism involves controlled nucleation and growth of manganese sulfate monohydrate crystals. The process parameters are optimized to produce crystals with uniform size distribution and high purity. The filtering device integrated within the autoclave allows for immediate separation of crystals from the mother liquor under pressure conditions [8].

Product quality from autoclave crystallization consistently achieves purities exceeding 99.9 percent, with moisture content maintained between 4 and 5 percent [8]. The crystal yield typically ranges from 80 to 90 percent based on the initial manganese content of the feed solution [8]. The mother liquor, containing 10-15 grams per liter of residual manganese, is typically recycled for further processing or converted to manganese carbonate [8].

Temperature and pressure control are critical for optimal crystallization performance. Temperatures above 165 degrees Celsius can lead to phase changes in the product, while pressures below 0.60 megapascals may result in incomplete crystallization [8]. The process operates under computer-controlled conditions to maintain these parameters within specified ranges.

Purification and Refinement Strategies

The purification of manganese sulfate solutions represents a critical aspect of the production process, as the presence of impurities can significantly impact the quality and performance of the final product. Modern purification strategies employ multiple sequential treatment steps to achieve battery-grade purity levels.

Jarosite and Hydrolytic Purification

Jarosite precipitation represents one of the most effective methods for removing iron impurities from manganese sulfate solutions [8] [14] [15]. This technique is based on the formation of stable jarosite compounds that selectively precipitate iron while leaving manganese in solution.

The jarosite precipitation process operates at temperatures of 95 degrees Celsius and pH values between 1.5 and 3.0 [14] [15]. The process involves the addition of alkali metal or ammonium ions to promote the formation of jarosite compounds with the general formula M Fe₃(SO₄)₂(OH)₆, where M represents potassium, sodium, or ammonium [14]. The precipitation reaction is highly selective for iron, achieving removal efficiencies between 95 and 99 percent [15].

The mechanism involves the controlled hydrolysis of ferric ions in the presence of sulfate and hydroxide ions. The reaction requires specific pH conditions to ensure complete precipitation of iron while maintaining manganese in solution. Temperature control is essential, as higher temperatures promote faster kinetics and more complete precipitation [15].

Research has demonstrated that jarosite precipitation can effectively reduce iron concentrations from several grams per liter to less than 10 milligrams per liter [15]. The process generates dense, easily filterable precipitates that can be removed through conventional solid-liquid separation techniques [15]. The precipitated jarosite can be further processed for iron recovery or disposed of as a stable solid waste [15].

Hydrolytic purification follows jarosite precipitation to remove residual heavy metals and other hydrolyzable impurities [8] [14]. This process operates at pH values between 4.0 and 5.5 and temperatures from 80 to 100 degrees Celsius [8]. The hydrolytic treatment promotes the formation of metal hydroxides that can be easily separated from the manganese sulfate solution.

The combined jarosite and hydrolytic purification sequence can achieve overall impurity removal efficiencies exceeding 95 percent for most metallic contaminants [8]. The process is particularly effective for removing iron, aluminum, and other multivalent cations that tend to hydrolyze under controlled pH conditions [8].

Solvent Extraction and Methanol Washing

Solvent extraction techniques provide highly selective methods for removing specific impurities from manganese sulfate solutions, particularly calcium and magnesium ions that are difficult to remove through precipitation methods [16] [17] [18]. These techniques exploit the differential solubility and complexation behavior of different metal ions.

The solvent extraction process typically employs organophosphoric acid extractants such as di-2-ethylhexylphosphoric acid (D2EHPA) in organic diluents [19]. The extraction operates at pH values between 2.0 and 3.0 and temperatures from 25 to 40 degrees Celsius [20]. The process achieves extraction efficiencies of 95 to 97 percent for calcium and magnesium while maintaining manganese in the aqueous phase [16].

The mechanism involves the formation of neutral metal complexes with the organic extractant, which partition into the organic phase. The selectivity is based on the different stability constants of the metal-extractant complexes and the pH dependence of the extraction equilibria [20]. Manganese extraction is minimized by maintaining appropriate pH conditions and extractant concentrations.

Back-extraction of the loaded organic phase is accomplished using mineral acid solutions, typically sulfuric acid, to strip the extracted metals and regenerate the extractant [21]. The back-extraction process achieves stripping efficiencies exceeding 96 percent, allowing for effective recovery of the extractant for reuse [21].

Methanol washing represents the final purification step for removing residual organic impurities and achieving ultra-high purity manganese sulfate [8] [17]. The process involves washing the crystallized manganese sulfate with anhydrous methanol at temperatures around 35 degrees Celsius [8]. The methanol wash removes surface-adsorbed organic compounds and residual extractant that may remain from earlier processing steps.

The methanol washing process typically uses a volume ratio of methanol to manganese sulfate solution of 0.5:1 [17]. The washing is performed under constant agitation for one hour, followed by filtration and drying at temperatures between 100 and 120 degrees Celsius [8] [17]. This treatment achieves removal efficiencies exceeding 99 percent for organic impurities while maintaining the crystal structure of the manganese sulfate [8].

The combined solvent extraction and methanol washing sequence can produce manganese sulfate with purities exceeding 99.5 percent, meeting the stringent requirements for battery-grade applications [17]. The process generates minimal waste streams and allows for effective recovery and reuse of the organic solvents [17].

Advanced purification strategies also incorporate recrystallization techniques using concentrated sulfuric acid and ethanol [17]. This approach exploits the differential solubility of manganese sulfate and impurity compounds in mixed solvent systems. The recrystallization process can achieve removal efficiencies of 99.68 percent for calcium and 99.17 percent for magnesium through six consecutive cycles [17].

Physical Description

Color/Form

Boiling Point

Density

Melting Point

UNII

Related CAS

10101-68-5 (tetrahydrate)

10124-55-7 (unspecified manganese salt)

13444-72-9 (manganese(+3)[3:2] salt)

15244-36-7 (unspecified hydrate)

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

7785-87-7

Associated Chemicals

Manganese sulfate monohydrate;10034-96-5

Wikipedia

Use Classification

Methods of Manufacturing

Manganous oxide + sulfuric acid (salt formation); manganese ores + sulphuric acid (acid extraction; coproduced with manganese dioxide).

General Manufacturing Information

Interactions

EFFECTS OF PARENTERAL METAL SUPPLEMENTS ON SALICYLATE TERATOGENICITY WAS STUDIED IN RATS. MANGANOUS SULFATE (10 MG/KG) SIGNIFICANTLY ENHANCED TERATOGENIC EFFECTS OF SODIUM SALICYLATE.

Manganese-bilirubin (Mn-BR)-induced cholestasis in rats is associated with altered lipid composition of various hepatic subcellular fractions. Increased bile canalicular (BCM) cholesterol content in Mn-BR cholestasis & the intracellular source of the accumulating cholesterol were investigated. To label the total hepatic cholesterol pool, male Sprague-Dawley rats were given ip 3H-cholesterol, followed 18 hr later by 2-14C-mevalonic acid (a precursor of cholesterol synthesis). To induce cholestasis, manganese (Mn, 4.5 mg/kg) & bilirubin (BR, 25 mg/kg) were injected iv; animals were killed 30 min after BR injection; canalicular and sinusoidal membranes, microsomes, mitochondria, & cytosol were isolated. Total cholesterol content of each fraction was determined by spectrophotometric techniques as well as radiolabeled techniques. In Mn-BR cholestasis, the total cholesterol concns of BCM & cytosol were significantly increased. Also, the contribution of 14C-labeled cholesterol (newly synthesized cholesterol) was enhanced in all isolated cellular fractions. The results are consistent with the hypothesis that accumulation of newly synthesized cholesterol in BCM is involved in Mn-BR cholestasis. An enhanced rate of synthesis of cholesterol, however, does not appear to be the causal event, as the activity of HMG-CoA reductase (rate-limiting enzyme in cholesterol synthesis), assessed in vitro, was decreased following Mn-BR treatment. Treatment with the Mn-BR combination may affect other aspects of intracellular cholesterol dynamics.